[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(3-methylfuran-2-yl)methanone
Overview
Description
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(3-methylfuran-2-yl)methanone: is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(3-methylfuran-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the diaza group: This step involves the incorporation of nitrogen atoms into the bicyclic structure, typically through nucleophilic substitution reactions.
Attachment of the furan ring: The final step involves the coupling of the furan ring to the bicyclic core, usually through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted diaza derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Industry : It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(3-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(3-methylfuran-2-yl)methanone: shares structural similarities with other bicyclic compounds containing diaza groups and furan rings.
2-Fluorodeschloroketamine: Another compound with a bicyclic structure and functional groups that allow for similar types of chemical reactions.
Uniqueness:
- The unique combination of the bicyclic core, diaza group, and furan ring in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(3-methylfuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-7-17-12(9)13(16)15-10-2-3-11(15)8-14-6-4-10/h5,7,10-11,14H,2-4,6,8H2,1H3/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPJOJHHVZHQJK-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2C3CCC2CNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)C(=O)N2[C@@H]3CC[C@H]2CNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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